6-ethyl-1H-indazole
Description
6-Ethyl-1H-indazole is a heterocyclic compound comprising a fused benzene and pyrazole ring system with an ethyl (-CH2CH3) substituent at the 6-position of the indazole scaffold. Indazoles are pharmacologically significant due to their structural versatility and ability to interact with biological targets.
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
6-ethyl-1H-indazole |
InChI |
InChI=1S/C9H10N2/c1-2-7-3-4-8-6-10-11-9(8)5-7/h3-6H,2H2,1H3,(H,10,11) |
InChI Key |
IQQDHAWQMQYIHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=NN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Substituents on the indazole ring significantly influence molecular weight, solubility, and reactivity. Below is a comparative table of key analogues:
Key Research Findings
Positional Effects on Bioactivity
- 4-Position Substitution : 4-Fluoro-, 4-chloro-, and 4-methyl-1H-indazoles demonstrate variable inhibition efficiencies, with methyl groups showing optimal performance in corrosion inhibition studies .
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